molecular formula C13H12Cl2N2O3S2 B2591860 (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide CAS No. 723320-46-5

(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide

Cat. No.: B2591860
CAS No.: 723320-46-5
M. Wt: 379.3 g/mol
InChI Key: LLKYUKDABCWPOE-UHFFFAOYSA-N
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Description

(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and multiple chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of Chlorine Substituents: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents like dimethylformamide and phosphorus oxychloride.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its structural features, the compound has potential as an antimicrobial agent.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring and sulfonamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The chlorine substituents may also play a role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide: Similar in structure but with different substituents.

    4-chloro-3-nitrobenzenesulfonamide: Shares the benzenesulfonamide group but has a nitro group instead of the thiazole ring.

    4-chloro-3-nitrobenzaldehyde: Contains the formyl group and chlorine substituents but lacks the sulfonamide group.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, multiple chlorine substituents, and a benzenesulfonamide group

Properties

CAS No.

723320-46-5

Molecular Formula

C13H12Cl2N2O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C13H12Cl2N2O3S2/c14-7-4-8-17-12(15)11(9-18)21-13(17)16-22(19,20)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

LLKYUKDABCWPOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)CCCCl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)CCCCl

solubility

not available

Origin of Product

United States

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